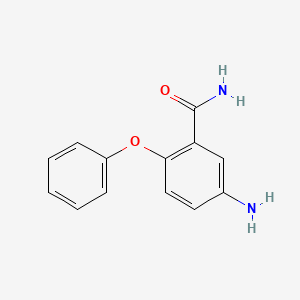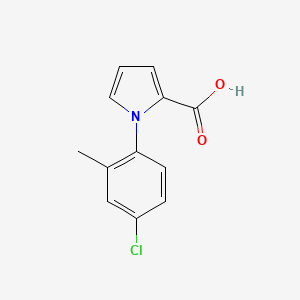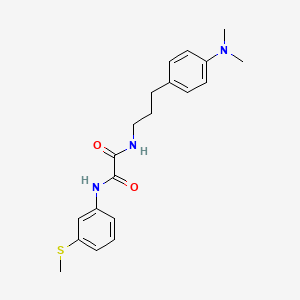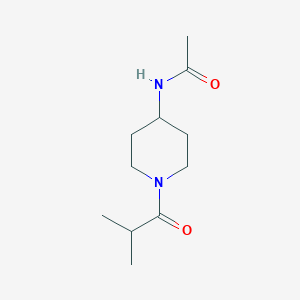
5-Amino-2-phenoxybenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Amino-2-phenoxybenzamide is a useful research compound. Its molecular formula is C13H12N2O2 and its molecular weight is 228.251. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Receptor Binding Studies
- Selective Antagonism of 5-HT2 Receptors : A study highlighted the potential of R 41 468, a compound related to 5-Amino-2-phenoxybenzamide, as a selective antagonist at 5-HT2 receptors. This compound showed high binding affinity for 5-HT2 receptors, indicating its utility in studying serotonergic activity mediated by these receptors (Leysen et al., 1981).
DNA Interaction and Cell Toxicity
- Bioactivation and DNA-DNA Interstrand Crosslinking : Another research found that 5-(Aziridin-1-yl)-4-hydroxylamino-2-nitrobenzamide, the active form of CB 1954, which is structurally related to this compound, can produce DNA-DNA interstrand crosslinks, contributing to its cytotoxicity (Knox et al., 1991).
Radiosynthesis and Imaging
- Gamma-Emission Tomography : A study on 4-Amino-N-[1-[3-(4-fluorophenoxy)propyl]-4-methyl-4-piperidinyl]-2-methoxy-benzamide, which has similarities with this compound, explored its potential as a tracer for gamma-emission tomography due to its high affinity for 5HT2-receptors (Mertens et al., 1994).
Antioxidant Activity
- Inhibitors of Lipid Peroxidation : Research on phenolic derivatives including 5-aminosalicylate, a compound related to this compound, showed its ability to act as an inhibitor of lipid peroxidation, indicating potential antioxidant properties (Dinis et al., 1994).
Chemotherapeutic Potential
- Selective Cytotoxicity in Hypoxic Cells : A study on 5-[N,N-Bis(2-chloroethyl)amino]-2,4-dinitrobenzamide, related to this compound, demonstrated its selective toxicity for hypoxic cells, which could be relevant in the context of cancer treatment (Palmer et al., 1995).
Protective Effects in Hair Cells
- Otoprotective Agent : Phenoxybenzamine, another related compound, was evaluated for its potential to protect mammalian cochlear hair cells from aminoglycoside toxicity, although its efficacy in this context was limited (Majumder et al., 2017).
Synthesis and Characterization
- Synthesis of Novel Derivatives : The design, synthesis, and pharmacological evaluation of novel derivatives of 2-phenoxybenzamide were explored for their potential as anticonvulsant agents (Faizi et al., 2017).
Wirkmechanismus
Target of Action
The primary target of 5-Amino-2-phenoxybenzamide is the alpha-adrenergic receptors . These receptors are present in the muscle that lines the walls of blood vessels . They play a crucial role in regulating vascular tone and blood pressure .
Mode of Action
This compound acts as an alpha-adrenergic antagonist . It works by blocking alpha receptors in certain parts of the body . When these receptors are blocked, the muscle relaxes and the blood vessels widen . This leads to a decrease in blood pressure .
Biochemical Pathways
The compound’s action affects the adrenergic signaling pathway . By blocking alpha receptors, it disrupts the normal functioning of this pathway, leading to muscle relaxation and vasodilation . The downstream effects include increased blood flow to the skin, mucosa, and abdominal viscera, and lowered blood pressures .
Pharmacokinetics
The compound distributes to and may accumulate in adipose tissues . It is primarily excreted in urine and bile . The onset of action is within 2 hours, with the maximum effect observed within 4 to 6 hours . The duration of action is long-lasting, with the effects persisting for 3 to 4 days when administered intravenously . The elimination half-life is approximately 24 hours .
Result of Action
The molecular and cellular effects of this compound’s action include the relaxation of vascular smooth muscle and the widening of blood vessels . This results in a lowering of blood pressure . It is used to treat conditions like pheochromocytoma, which are characterized by episodes of hypertension and sweating .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. It’s important to note that individual physiological factors, such as the presence of certain diseases or conditions, can also impact the compound’s action and efficacy .
Safety and Hazards
The safety data sheet for 5-Amino-2-phenoxybenzamide indicates that it may pose certain hazards, although specific details are not provided . Phenoxybenzamine, from which it is derived, can cause side effects such as hives, difficulty breathing, swelling of the face, lips, tongue, or throat, severe dizziness, and a feeling of passing out .
Zukünftige Richtungen
Phenoxybenzamine has been used to control blood pressure and reduce sweating in people with pheochromocytoma . It has also been used to control bladder problems such as urgency, frequency, and inability to control urination in patients with neurogenic bladder, functional outlet obstruction, and partial prostatic obstruction . Future research may explore other potential uses of 5-Amino-2-phenoxybenzamide and its derivatives.
Biochemische Analyse
Biochemical Properties
It is known that this compound can interact with various enzymes, proteins, and other biomolecules . The nature of these interactions is complex and may involve both covalent and non-covalent bonds .
Cellular Effects
Preliminary studies suggest that it may influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is hypothesized that it exerts its effects at the molecular level, potentially through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
It is known that the compound’s stability, degradation, and long-term effects on cellular function are important factors to consider in in vitro or in vivo studies .
Metabolic Pathways
It is possible that it interacts with various enzymes or cofactors and may influence metabolic flux or metabolite levels .
Transport and Distribution
It is possible that it interacts with various transporters or binding proteins, influencing its localization or accumulation .
Subcellular Localization
It is possible that it is directed to specific compartments or organelles by targeting signals or post-translational modifications .
Eigenschaften
IUPAC Name |
5-amino-2-phenoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N2O2/c14-9-6-7-12(11(8-9)13(15)16)17-10-4-2-1-3-5-10/h1-8H,14H2,(H2,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLCAMHPHYZGTAU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=C(C=C(C=C2)N)C(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(1-(2-methylbenzyl)piperidin-4-yl)-1H-benzo[d]imidazole](/img/structure/B3008189.png)
![4-[(1S)-1-Hydroxyethyl]-2-nitrophenol](/img/structure/B3008190.png)
![5-((4-chlorobenzyl)thio)-1-ethyl-6-(furan-2-ylmethyl)-3-methyl-1H-pyrazolo[4,3-d]pyrimidin-7(6H)-one](/img/structure/B3008194.png)




![5-[4-(Thian-4-yl)-1,4-diazepane-1-carbonyl]-2,1,3-benzothiadiazole](/img/structure/B3008202.png)
![3-(2-Fluorophenyl)-1-[4-(thiolan-3-yl)-1,4-diazepan-1-yl]propan-1-one](/img/structure/B3008204.png)
![N-[3-[(Dimethylamino)methyl]-1,2-benzoxazol-5-yl]-2-(2-methoxyphenyl)acetamide](/img/structure/B3008206.png)


![N-benzyl-3-[(4-methylphenyl)sulfonyl][1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B3008209.png)
